CXCR7 modulator 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

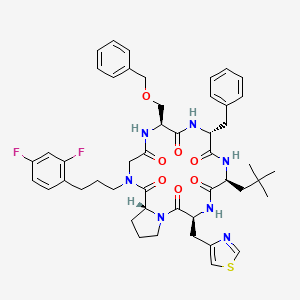

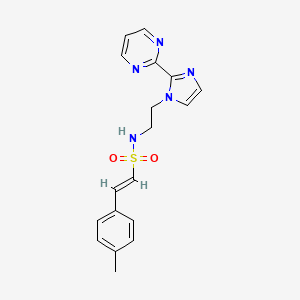

CXCR7 modulator 1, also known as compound 25, is a potent and orally bioavailable peptoid hybrid CXCR7 modulator . It is primarily used for research purposes . The compound has a molecular weight of 914.07 and a formula of C48H57F2N7O7S .

Synthesis Analysis

A practical and asymmetric synthesis of CXCR7 modulator 1 has been reported, which features a highly functionalized and hindered tertiary β-amino amide framework . The cornerstone of this strategy relied on the intermediacy of a reactive aziridinium species, which, following regioselective ring opening with cyanide, furnished the desired product .Molecular Structure Analysis

The molecular structure of CXCR7 modulator 1 is complex, with a Ki of 9 nM . It is a peptoid hybrid, indicating that it contains both peptide and non-peptide components .Chemical Reactions Analysis

CXCR7 modulator 1 is known to interact with its target receptor, CXCR7, in a specific manner . Upon binding, it initiates the recruitment of β-arrestin instead of G proteins, leading to rapid internalization and degradation of CXCL12 . This function as a scavenger receptor is a key aspect of its chemical reactivity .Physical And Chemical Properties Analysis

CXCR7 modulator 1 is a solid, white to off-white compound . It is soluble in DMSO, with a solubility of 250 mg/mL . It is stored under nitrogen at -20°C .Applications De Recherche Scientifique

CXCR7 Modulation in Disease Management

CXCR7 and its close co-player CXCR4 play pivotal roles in various physiological and pathophysiological processes, including organ development, homeostasis, and diseases like cancer, CNS disorders, cardiac issues, and autoimmune diseases. Alterations in the CXCR4/CXCR7-CXCL12 axis, including changes in expression patterns, distribution, or downstream effects, have been linked to these diseases. Modulators of this axis, including CXCR7 modulators, hold potential as therapeutic targets in disease management (Huynh et al., 2020).

Role in Cardiac Repair

A novel 1,4-diazepine CXCR7 modulator has been identified, which plays a role in cardiac repair. This discovery emphasizes the significance of pharmacological CXCR7 intervention in cardiac health. The compound showed a significant increase in circulating concentrations of plasma stromal-cell-derived factor 1α (SDF-1α) and reduced cardiac fibrosis in a mouse model, indicating its potential in treating cardiac fibrosis (Menhaji-Klotz et al., 2018).

Impact on Cancer Biology

The CXCR7 modulators affect cancer biology significantly. They interact with other receptors like EGFR to promote cell proliferation and impact breast cancer cell biology. CXCR7's interaction with EGFR in breast cancer cells indicates its role in regulating growth signaling and potentially makes it a target for breast cancer therapy (Salazar et al., 2014). Additionally, CXCR7 modulates the tumor microenvironment, enhancing tumor growth and metastasis in breast cancer (Wani et al., 2014).

Role in Neurological Function and Disease

CXCR7 is involved in neuronal migration and affects the function of various cell types in the brain, including astrocytes and Schwann cells. It acts as an active component of SDF-1 signaling in these cells, highlighting its importance in neurological development and function (Ödemis et al., 2010). Also, CXCR7 modulates epileptic seizures by controlling synaptic activity in hippocampal granule cells, offering insights into its potential role in treating epilepsy (Xu et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

(3S,6S,9R,12S,18R)-9-benzyl-16-[3-(2,4-difluorophenyl)propyl]-6-(2,2-dimethylpropyl)-12-(phenylmethoxymethyl)-3-(1,3-thiazol-4-ylmethyl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H57F2N7O7S/c1-48(2,3)25-39-44(60)54-38(24-35-29-65-30-51-35)46(62)57-21-11-17-41(57)47(63)56(20-10-16-33-18-19-34(49)23-36(33)50)26-42(58)52-40(28-64-27-32-14-8-5-9-15-32)45(61)53-37(43(59)55-39)22-31-12-6-4-7-13-31/h4-9,12-15,18-19,23,29-30,37-41H,10-11,16-17,20-22,24-28H2,1-3H3,(H,52,58)(H,53,61)(H,54,60)(H,55,59)/t37-,38+,39+,40+,41-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBLFYRZNQPUFU-UNWHFORBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)COCC4=CC=CC=C4)CCCC5=C(C=C(C=C5)F)F)CC6=CSC=N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N(CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CC=CC=C3)COCC4=CC=CC=C4)CCCC5=C(C=C(C=C5)F)F)CC6=CSC=N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H57F2N7O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CXCR7 modulator 1 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2523194.png)

![methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2523198.png)

![(E)-3-(3-methoxyphenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2523202.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2523208.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2523213.png)

![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2523214.png)